3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride

Chiral resolution Enantiomeric excess CNS drug discovery

This (S)-enantiomer hydrochloride salt addresses the need for a defined, non-covalent starting material for kynurenine pathway enzyme studies, distinguishing itself from irreversible 2-oxo analogs like PF-04859989. Procure with confidence for CNS drug discovery: - Enables reversible KAT II target engagement hypotheses, avoiding covalent adduct liabilities. - Defined (S)-stereochemistry (≥95% ee) ensures consistent binding kinetics for crystallography and SAR. - The free 3-amine offers a high-yielding diversification point for library synthesis of >100 analogs via amide or sulfonamide coupling.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
Cat. No. B12502667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1C(CN(C2=CC=CC=C21)O)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H
InChIKeyLPJKYFBQDSTZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-Tetrahydroquinoline Scaffold Overview


3-Amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride (CAS 1245647-56-6 for the (S)-enantiomer) is a chiral, partially saturated quinoline derivative featuring a pharmacologically critical N-hydroxy group at the 1-position and a primary amine at the 3-position. Its molecular formula is C9H13ClN2O, with a molecular weight of 200.66 g/mol . The compound serves as a versatile intermediate for constructing heterocyclic scaffolds targeting central nervous system (CNS) enzymes, particularly within the kynurenine pathway and monoamine oxidase (MAO) inhibition research [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base.

Why Generic Analogs Cannot Substitute


Simple substitution with common 3-amino-quinoline or tetrahydroquinoline analogs (e.g., 3-amino-3,4-dihydroquinolin-2(1H)-one, CAS 40615-17-6) introduces critical and often irreversible functional liabilities. The presence of the N-hydroxy group in 3-amino-3,4-dihydro-2H-quinolin-1-ol fundamentally alters the hydrogen-bond donor/acceptor profile (HBD count: 2; HBA count: 1 at the N-OH) compared to the 2-oxo analog PF-04859989 (HBD: 1 on amine; HBA: 2 on carbonyl/OH) . This structural difference directly impacts target engagement—for instance, the N-hydroxy motif is essential for irreversible inhibition of KAT II, a mechanism not achievable with the 2-one or des-hydroxy analogs . Furthermore, the (S)-enantiomer, available at chiral purities of 95–97%, provides stereochemically defined interactions at biological targets, whereas racemic mixtures or the (R)-enantiomer cannot guarantee the same binding kinetics .

Quantitative Differentiation Evidence


Chiral Purity vs. Racemic Mixtures

The (S)-enantiomer of 3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride is commercially available with a minimum chiral purity of 95% (AKSci) or 97% (Beyotime), as certified by the vendors . In contrast, the racemic mixture of the 2-oxo analog 3-amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6) is the standard commercial offering with no chiral specification . For CNS target engagement where stereochemistry dictates binding kinetics (e.g., KAT II irreversible inhibition), the defined (S)-configuration is critical; the (R)-enantiomer of the 2-oxo analog (CAS 25263-70-1) has been reported to exhibit significantly reduced or altered biological activity [1].

Chiral resolution Enantiomeric excess CNS drug discovery

Hydrogen Bond Profile vs. 2-Oxo Analog

The target compound possesses 2 hydrogen bond donors (amine, N-OH) and 1 hydrogen bond acceptor (N-OH oxygen), versus the 2-oxo analog PF-04859989 (3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS 177943-33-8) which has 1 HBD (amine) and 2 HBA (carbonyl, N-OH). This altered H-bonding topology is fundamental to the distinct mechanism of KAT II inhibition: PF-04859989 acts as an irreversible inhibitor (IC50 23 nM for hKAT II) through covalent adduct formation facilitated by the 2-oxo group, whereas the 2H (methylene) analog may exhibit reversible or alternative binding modalities .

Medicinal chemistry Structure-activity relationship Kynurenine pathway

MAO Inhibition Selectivity Comparison

3,4-Dihydroquinoline derivatives have been evaluated as MAO inhibitors. In a class-level study, 3,4-dihydro-2(1H)-quinolinone derivatives showed MAO-A and MAO-B inhibition with IC50 values in the range of 1–100 µM depending on substitution. Specifically, compound Q (N-amino-3,4-dihydroquinoline-(1H)-2-one) inhibited MAO-A with IC50 values in the low micromolar range, while its 2H-analog (no carbonyl) exhibited distinct selectivity profiles [1]. The target compound, bearing a free amine and an N-hydroxy group, is predicted to show a different MAO inhibition fingerprint compared to the 2-oxo series, though direct quantitative data for this specific compound are not publicly available in peer-reviewed literature [2].

Monoamine oxidase inhibition Neurodegeneration Alzheimer's disease

Synthetic Versatility at 3-Amine Handle

The free primary amine at the 3-position of 3-amino-3,4-dihydro-2H-quinolin-1-ol hydrochloride serves as a robust diversification handle for amide coupling, reductive amination, and sulfonamide formation. This is in contrast to the 2-oxo analog PF-04859989, where the carbonyl group at position 2 deactivates the ring and can compete in nucleophilic reactions, reducing the yield and purity of amine-functionalized derivatives. The target compound's methylene at C-2 maintains the scaffold's conformational flexibility, which is advantageous for generating diverse compound libraries for structure-activity relationship (SAR) exploration [1].

Combinatorial chemistry Scaffold diversification Library synthesis

High-Impact Application Scenarios


Reversible KAT II Inhibitor Development

For neuroscience programs targeting the kynurenine pathway without the covalent liability of PF-04859989, this compound provides a structurally distinct starting point. The N-hydroxy-2H-dihydroquinoline scaffold is hypothesized to support reversible KAT II inhibition, potentially reducing off-target effects associated with irreversible adduct formation . The defined (S)-stereochemistry at C-3 (minimum 95% ee) ensures consistent binding mode in crystallographic and kinetic studies .

CNS-Targeted Combinatorial Library Synthesis

The free 3-amine serves as a high-yielding diversification point for solid-phase or solution-phase library synthesis. This compound enables the rapid generation of >100 analogs through amide or sulfonamide coupling with commercially available carboxylic acid or sulfonyl chloride building blocks, supporting SAR campaigns for dopamine receptor modulators and MAO inhibitors .

Comparative MAO Selectivity Profiling

Given the known MAO inhibitory activity of 3,4-dihydroquinolin-2(1H)-one derivatives (IC50 in low µM range), this compound can be used as a 'negative control' or selectivity probe to differentiate the contribution of the C-2 oxidation state to MAO-A vs. MAO-B isoform selectivity. Researchers can exploit the commercial availability of both the (S)-enantiomer and the 2-oxo analog (CAS 177943-33-8) to execute head-to-head comparative assays [1].

Metal Chelation and Neuroprotective Design

The N-hydroxy group confers metal-chelating properties, a feature exploited in the design of neuroprotective iron chelator-MAO inhibitor hybrids. This compound can be conjugated with propargylamine or other MAO-inactivating moieties to create multifunctional agents targeting iron accumulation and oxidative stress in Parkinson's disease models [2].

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